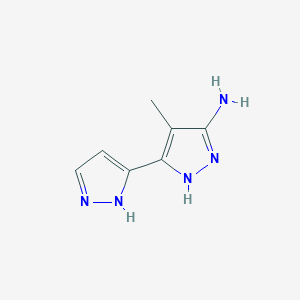![molecular formula C6H10N2OS B13299399 [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol is a heterocyclic compound featuring an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied properties and applications.
Thiazoles: Similar in structure but contain sulfur in the ring, offering different reactivity and biological activity.
Imidazoles: Another class of heterocycles with nitrogen atoms in the ring, widely used in pharmaceuticals and agrochemicals
Uniqueness
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3 |
InChI Key |
VWMBIUMBKDOEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


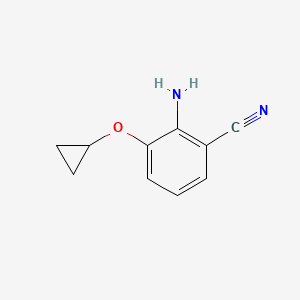
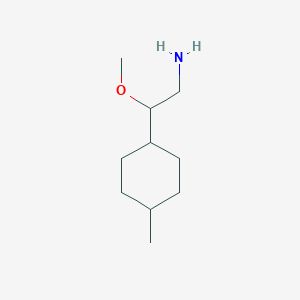

amine](/img/structure/B13299336.png)

![2-[(3-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13299353.png)
amine](/img/structure/B13299360.png)
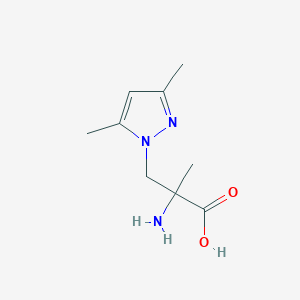
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B13299380.png)
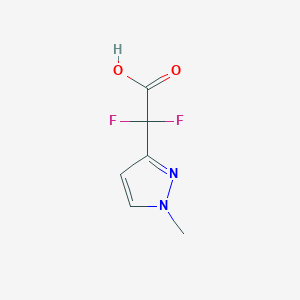
![1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B13299390.png)

amine](/img/structure/B13299412.png)
